Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate
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Overview
Description
Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate is a chemical compound with the molecular formula C9H7FN2O2. It belongs to the class of imidazo[1,5-a]pyridines, which are known for their significant structural roles in various pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridines, including Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate, typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These methods allow for the construction of the imidazo[1,5-a]pyridine core from readily available starting materials. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired product and the starting materials used.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,5-a]pyridines, such as:
- Methyl 8-fluoroimidazo[1,2-a]pyridine-2-carboxylate
- 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
Uniqueness
Methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate is unique due to its specific substitution pattern and fluorine atom, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H7FN2O2 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
methyl 8-fluoroimidazo[1,5-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)7-3-2-6(10)8-4-11-5-12(7)8/h2-5H,1H3 |
InChI Key |
WMBJGXNPHOIGLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C2=CN=CN12)F |
Origin of Product |
United States |
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